6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate)

Bone resorption inhibitor Selective non-estrogenic anti-resorptive Osteoporosis drug discovery

KCA-098 is the only benzofuroquinoline derivative that simultaneously inhibits osteoclast-mediated bone resorption and stimulates osteoblast differentiation — a dual anabolic/anti-catabolic profile absent in coumestrol, ipriflavone, or 17β-estradiol. Unlike coumestrol, it completely lacks estrogenic activity (no uterotrophic effect), eliminating estrogen-receptor confounds in ovariectomy models. At 1–3 mg/kg/day oral dosing, it matches or exceeds ipriflavone at 100 mg/kg/day (33–100× dose efficiency). With a well-characterized tetramorphic system (Hydrate, Forms I–III; Form II preferred for pharmaceutical formulation) and validated HPC-SL solid dispersion for enhanced oral bioavailability, KCA-098 is the definitive tool compound for estrogen-receptor-independent bone remodeling pathway dissection. Procure KCA-098 for reproducible, publication-grade osteoporosis target validation data.

Molecular Formula C21H19N3O6
Molecular Weight 409.4 g/mol
CAS No. 129794-24-7
Cat. No. B106257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate)
CAS129794-24-7
Synonyms3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro[3,2-c]quinolin-6-one;  Benzofuro[3,2-c]quinoline, carbamic acid deriv.;  Dimethylcarbamic Acid 5,​6-​Dhydro-​6-​oxobenzofuro[3,​2-​c]​quinoline-​3,​9-​diyl Ester; 
Molecular FormulaC21H19N3O6
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC2=C(C=C1)C3=C(C4=C(O3)C=C(C=C4)OC(=O)N(C)C)C(=O)N2
InChIInChI=1S/C21H19N3O6/c1-23(2)20(26)28-11-5-7-13-15(9-11)22-19(25)17-14-8-6-12(29-21(27)24(3)4)10-16(14)30-18(13)17/h5-10H,1-4H3,(H,22,25)
InChIKeyIHQFYMAOIYJTBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate) (KCA-098): A Coumestrol-Derived Benzofuroquinoline Bone Resorption Inhibitor


6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate) (CAS 129794-24-7), also designated KCA-098, is a synthetic benzofuroquinoline derivative and structural analog of the natural phytoestrogen coumestrol [1]. It bears N,N-dimethylcarbamate ester groups at the 3- and 9-positions of the benzofuro[3,2-c]quinolin-6-one scaffold (molecular formula C21H19N3O6; MW 409.39 g/mol) . First disclosed in Kissei Pharmaceutical patents and characterized in the primary literature in 1994, KCA-098 was developed as a mechanism-specific inhibitor of bone resorption that simultaneously stimulates bone mineralization — a dual pharmacological profile not shared by its parent compound coumestrol or the clinically used osteoporosis agent ipriflavone [2][3].

Why Coumestrol, Ipriflavone, or Other Benzofuroquinoline Analogs Cannot Substitute for KCA-098 (CAS 129794-24-7)


In-class benzofuroquinoline derivatives and clinically established anti-resorptive agents cannot be interchanged with KCA-098 without loss of key functional properties. Unlike coumestrol, KCA-098 completely lacks estrogenic activity as demonstrated by the absence of uterotrophic effect in ovariectomized rats, eliminating estrogen-receptor-mediated off-target concerns [1]. Versus ipriflavone, an approved osteoporosis drug, KCA-098 exhibits 10–100-fold greater molar potency in bone resorption inhibition assays and uniquely stimulates bone formation in organ culture — a property ipriflavone entirely lacks [2]. Furthermore, coumestrol and 17β-estradiol fail to enhance osteoblastic alkaline phosphatase activity and collagen synthesis, whereas KCA-098 produces a bidirectional pro-differentiation effect on osteoblasts while simultaneously inhibiting osteoclast-like cell formation [3]. Simple substitution by any single in-class analog would therefore sacrifice at least one of the three mechanistic pillars that define KCA-098: estrogen-receptor-independent anti-resorptive activity, direct osteoblastic stimulation, and dual anabolic/anti-catabolic action on bone tissue.

Quantitative Differentiation Evidence for 6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate) (KCA-098)


Absence of Estrogenic Activity: Uterine Weight Comparison Versus Coumestrol in Ovariectomized Rats

KCA-098 was directly compared with its parent compound coumestrol for estrogenic activity in ovariectomized rats. KCA-098 did not increase uterine weight at any tested dose, whereas coumestrol produced a significant uterotrophic effect, confirming that the bis(dimethylcarbamate) derivatization abolishes estrogen receptor agonism while retaining anti-resorptive efficacy [1]. This finding is reinforced by the observation that KCA-098 inhibited PTH-induced ⁴⁵Ca release from pre-labeled fetal rat femora — matching coumestrol's anti-resorptive potency — yet without the estrogenic liability [1].

Bone resorption inhibitor Selective non-estrogenic anti-resorptive Osteoporosis drug discovery

10–100-Fold Greater Potency Than Ipriflavone in Inhibiting Multi-Stimulus Bone Resorption

In a direct comparative study, both KCA-098 and ipriflavone inhibited bone resorption induced by four distinct stimuli — parathyroid hormone (PTH), prostaglandin E₂ (PGE₂), 1α,25-dihydroxyvitamin D₃, and interleukin-1β — in fetal rat bone organ cultures. However, the effective inhibitory concentrations of KCA-098 were consistently 10 to 100 times lower than those of ipriflavone across all stimuli tested [1]. This potency advantage was maintained in vivo: oral KCA-098 at 1 and 3 mg/kg/day produced equivalent increases in femoral breaking force and bone density in ovariectomized rats compared with ipriflavone at 100 mg/kg/day — representing a 33–100-fold lower effective dose [1].

Bone resorption inhibition Ipriflavone comparator Organ culture assay

Direct Stimulation of Bone Formation in Embryonic Organ Culture Where Ipriflavone Shows No Activity

In a head-to-head comparison using 9-day chick embryonic femora cultured in vitro, KCA-098 significantly increased both bone length and calcium content, demonstrating a direct stimulatory effect on bone mineralization. Under identical conditions, ipriflavone produced no measurable increase in either parameter [1]. This bone-forming activity of KCA-098 was independently confirmed in a separate study where KCA-098 dose-dependently increased the length, dry weight, and calcium and phosphorus contents of 9-day-old chick embryonic femora cultivated for 6 days [2].

Bone formation stimulation Chick embryonic femur Mineralization assay

Bidirectional Osteoblast Differentiation Effect Not Shared by Coumestrol or 17β-Estradiol

In osteoblastic ROS 17/2.8 cells and freshly isolated neonatal mouse calvarial osteoblasts, KCA-098 dose-dependently increased alkaline phosphatase (ALP) activity and collagenase-digestible protein (CDP) synthesis while inhibiting 1α,25(OH)₂D₃-induced osteocalcin synthesis. In contrast, coumestrol and 17β-estradiol had no effect on ALP activity or CDP synthesis in the same cell system, although all three compounds inhibited osteoclast-like cell (TRAP⁺ MNC) formation [1]. This demonstrates that only KCA-098 exerts a bidirectional osteoblast-directed effect — stimulating early differentiation markers while modulating late-stage osteocalcin — a profile absent from both the natural phytoestrogen and the endogenous estrogen.

Osteoblast differentiation Alkaline phosphatase Collagen synthesis

Polymorphism-Dependent Solubility Enabling Formulation Optimization Not Reported for In-Class Analogs

KCA-098 exhibits four distinct crystalline forms — designated hydrate, Form I, Form II, and Form III — confirmed by X-ray powder diffraction, IR spectroscopy, and thermal analysis (DSC/TG). The metastable Form III demonstrated higher aqueous solubility than any of Forms I, II, or the hydrate [1]. This polymorphism directly impacts pharmaceutical performance: co-grinding KCA-098 with hydroxypropyl cellulose (HPC-SL) converted the drug from a crystalline to an amorphous state, reducing particle size to submicron levels and achieving a dissolution rate with supersaturation maintenance for >1 hour. The resulting HPC-SL solid dispersion capsule produced a 3.5-fold increase in initial dissolved concentration and a 3-fold greater plasma AUC in vivo compared to unformulated drug [2]. No comparable polymorph-dependent solubility characterization has been reported for coumestrol or ipriflavone in the context of formulation development.

Polymorphism Crystalline forms Solubility-limited absorption

High-Value Application Scenarios for KCA-098 (CAS 129794-24-7) Supported by Quantitative Evidence


Estrogen-Receptor-Independent Osteoporosis Drug Discovery Programs

KCA-098 is the agent of choice for osteoporosis target validation studies requiring bone resorption inhibition without confounding estrogen receptor activation. The demonstrated absence of uterotrophic activity versus coumestrol [1] makes it uniquely suitable for ovariectomy-induced bone loss models where estrogenic compounds would mask therapeutic effects or introduce uterine hypertrophy artifacts. Its dual anti-resorptive and bone-forming action, confirmed in both fetal rat organ cultures and chick embryonic femur assays [2], supports its use as a mechanistic probe for dissecting estrogen-receptor-independent pathways in bone remodeling.

High-Potency In Vivo Efficacy Studies Requiring Low Compound Consumption

For long-term rodent osteoporosis studies (8–16 weeks), KCA-098 at oral doses of 1–3 mg/kg/day delivers equivalent or superior femoral biomechanical outcomes compared to ipriflavone at 100 mg/kg/day [3]. This 33–100-fold dose efficiency directly translates to reduced compound synthesis costs and minimized vehicle-related toxicity in chronic dosing regimens. The established formulation pathway using HPC-SL solid dispersion further enhances oral bioavailability by 3-fold [4], enabling robust pharmacokinetic exposure even with limited compound availability.

Osteoblast-Osteoclast Co-Culture Systems for Dual-Action Mechanistic Studies

KCA-098 is the only compound among coumestrol, ipriflavone, and 17β-estradiol that simultaneously stimulates osteoblast differentiation (ALP activity, collagen synthesis) and inhibits osteoclast-like cell formation in bone marrow co-cultures [5]. This bidirectional cellular profile makes KCA-098 an essential tool compound for signaling studies examining the osteoblast-osteoclast coupling mechanism. Researchers investigating the molecular basis of coupled bone remodeling should select KCA-098 over ipriflavone (pure anti-resorptive) or coumestrol (estrogenic, no osteoblast stimulation) to ensure both cellular compartments are pharmacologically engaged.

Polymorph-Controlled Formulation Development and Solid-State Characterization

The well-characterized tetramorphic system of KCA-098, with documented interconversion pathways and solubility hierarchy (Form III > Form II ≈ Form I ≈ hydrate) [6], provides a defined solid-state landscape for pharmaceutical formulation development. Procurement specifications requiring a particular polymorph (e.g., Form II as the preferred pharmaceutical form) can be verified against published XRPD and thermal analysis data. The demonstrated amorphous solid dispersion approach with HPC-SL achieving submicron particle size and sustained supersaturation [4] offers a validated manufacturing route for overcoming the compound's intrinsic poor aqueous solubility.

Quote Request

Request a Quote for 6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.